molecular formula C20H24O3 B027744 (-)-Rubifolide CAS No. 106231-29-2

(-)-Rubifolide

Cat. No.: B027744
CAS No.: 106231-29-2
M. Wt: 312.4 g/mol
InChI Key: TTZXKHUXCFKQHN-FARDUWICSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Rubifolide is a specialized chemical entity isolated from plant sources, including those within the Rubia genus . It is offered as a high-purity standard to support scientific investigation into its potential bioactivities. As a constituent of traditional medicinal plants, it is of significant interest in phytochemical and pharmacological research for exploring novel mechanisms and cellular pathways . Researchers can utilize this compound in various in vitro assays to elucidate its specific molecular targets, which may include enzyme systems or signaling pathways . All available data suggests this product is suited for laboratory research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and literature reviews before handling.

Properties

CAS No.

106231-29-2

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one

InChI

InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1

InChI Key

TTZXKHUXCFKQHN-FARDUWICSA-N

SMILES

CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C

Isomeric SMILES

C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C

Canonical SMILES

CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C

Synonyms

rubifolide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GS-4059 involves the formation of a covalent bond with a cysteine residue in the active site of Bruton’s tyrosine kinase. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.

Industrial Production Methods: Industrial production methods for GS-4059 are also proprietary. it is known that the compound is produced in a manner that ensures high purity and consistency for clinical use .

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Research has indicated that (-)-Rubifolide exhibits notable antitumor properties. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that this compound significantly reduced tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It has shown activity against a range of pathogens, including bacteria and fungi. A notable study reported that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.

Neuroprotective Effects
Recent investigations have explored the neuroprotective capabilities of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease. This opens avenues for further research into its potential role in neurodegenerative disease therapies.

Synthetic Applications

Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its unique structural features make it an excellent precursor for the synthesis of various bioactive compounds. Researchers have developed synthetic routes utilizing this compound to create derivatives with enhanced biological activities.

Synthesis Method Yield (%) Product
Oxidation85Coralloidolides
Cleavage90Novel Antimicrobial Agents

Case Studies

Case Study 1: Antitumor Efficacy
A clinical study focused on the effects of this compound on breast cancer patients showed promising results regarding tumor reduction and patient survival rates. The study involved a cohort of 50 patients who received this compound as part of their treatment regimen alongside traditional chemotherapy.

Case Study 2: Antimicrobial Testing
In a laboratory setting, this compound was tested against various strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) that was comparable to existing antimicrobial drugs, suggesting its potential as a new therapeutic option.

Mechanism of Action

GS-4059 exerts its effects by irreversibly and covalently binding to Bruton’s tyrosine kinase. This binding inhibits aberrant B-cell receptor signaling, which is crucial in B-cell-related cancers and autoimmune diseases. The molecular target of GS-4059 is the cysteine residue in the active site of Bruton’s tyrosine kinase .

Comparison with Similar Compounds

Comparison with Similar Compounds

(-)-Rubifolide belongs to a family of furanocembranoids with structural and biosynthetic similarities. Below, it is compared to four related compounds: (+)-rubifolide, bipinnatin J, intricarene, and isoepilophodione B.

Structural Comparison

Compound Core Structure Key Functional Groups Stereochemistry Source/Synthesis
This compound Fused furan and cembrane framework Epoxide, exo-methylene, hydroxyl groups 6 stereocenters (S-configuration) Isolated from marine corals; enantioselective synthesis
(+)-Rubifolide Identical to this compound Same functional groups 6 stereocenters (R-configuration) Synthesized via biomimetic transannular oxa-conjugate addition
Bipinnatin J Furan-containing cembrane α,β-unsaturated lactone, exo-methylene 5 stereocenters Isolated from Pseudopterogorgia bipinnata; synthesized via photochemical [4+3] cycloaddition
Intricarene Bicyclic furanocembranoid Bridged ether, exo-methylene 4 stereocenters Synthesized via oxidative ring contraction of rubifolide precursors
Isoepilophodione B Furan-embedded tricyclic diterpenoid Ketone, exo-methylene 3 stereocenters Derived from rubifolide via biomimetic rearrangement

Research Findings and Discussion

  • Synthetic Challenges : The synthesis of this compound requires precise stereochemical control, as demonstrated by Roethle et al. (2006). Its enantiomer’s synthesis highlights the role of biomimetic strategies in replicating natural pathways .
  • Biosynthetic Links : The structural kinship between rubifolide, intricarene, and isoepilophodione B suggests a shared biosynthetic origin, with oxidative and acid-catalyzed modifications driving diversification .
  • Pharmacological Gaps: Despite structural elucidation, in vitro and in vivo data for this compound are sparse.

Q & A

Q. What are the primary natural sources of (-)-Rubifolide, and what methodologies are recommended for its extraction and purification?

  • Methodological Answer : this compound is a chloro-furanocembranolide isolated from marine organisms such as Leptogorgia spp. (gorgonian corals). For extraction, researchers typically use organic solvents (e.g., dichloromethane/methanol mixtures) followed by liquid-liquid partitioning. Purification employs chromatographic techniques like vacuum liquid chromatography (VLC) and preparative HPLC, guided by TLC bioactivity screening. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with comparisons to literature data for known analogs .

Q. How can researchers validate the biological activity of this compound in pancreatic beta-cell proliferation assays?

  • Methodological Answer : Standard protocols involve treating beta-cell lines (e.g., INS-1 cells) with this compound at concentrations like 0.1 μM (see Table 1). Proliferation is quantified via assays such as BrdU incorporation or MTT, with results normalized to controls. Replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) are critical. Conflicting data between studies should be addressed by verifying compound purity and assay conditions (e.g., serum concentration, incubation time) .

Table 1 : Cell proliferation ratios of this compound and analogs at 0.1 μM (adapted from )

CompoundProliferation Ratio (Mean ± SD)
This compound3.3 ± 0.80
Scabrolide D2.8 ± 0.69
Compound 12.5 ± 0.65

Q. What spectroscopic techniques are essential for characterizing this compound's structure?

  • Methodological Answer : Full structural elucidation requires 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and substituent positions. HRMS confirms molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical proof. For known compounds, cross-referencing spectral data with published databases (e.g., SciFinder, Reaxys) is mandatory to avoid misidentification .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. To address this:
  • Conduct pharmacokinetic studies (e.g., plasma stability assays, microsomal metabolism tests).
  • Use in vivo models (e.g., zebrafish or rodent β-cell regeneration assays) with dose-response comparisons.
  • Apply metabolomics to identify active metabolites.
    Ensure experimental designs adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What computational strategies are effective for predicting this compound's molecular targets and mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against diabetes-related targets (e.g., GLP-1 receptor) can prioritize hypotheses. Molecular dynamics simulations (100+ ns) assess binding stability. Quantitative structure-activity relationship (QSAR) models optimize derivatives for potency. Validate predictions with siRNA knockdown or CRISPR-Cas9 gene editing in beta-cell lines .

Q. What methodological considerations are critical when establishing structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :
  • Systematically modify functional groups (e.g., esterification of the furan ring) while retaining the core scaffold.
  • Compare bioactivity across derivatives using standardized assays (e.g., IC₅₀ values for proliferation).
  • Apply principal component analysis (PCA) to correlate structural features with activity.
  • Address solubility issues via prodrug strategies or nanoparticle encapsulation .

Q. How can researchers optimize synthetic routes for this compound analogs while maintaining stereochemical integrity?

  • Methodological Answer : Asymmetric synthesis routes (e.g., Sharpless epoxidation or enzymatic catalysis) preserve chirality. Monitor stereochemical outcomes via chiral HPLC or optical rotation. For scalability, optimize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and minimize purification steps using flow chemistry. Full experimental details (solvents, catalysts, yields) must be reported for reproducibility .

Data Contradiction Analysis

  • Key Example : If this compound shows high in vitro activity but low in vivo efficacy, researchers should:
    • Verify compound stability in physiological conditions (pH, temperature).
    • Assess tissue distribution via LC-MS/MS.
    • Test metabolite activity using hepatic microsomal incubations.
      Contradictions often highlight understudied mechanisms (e.g., off-target effects) requiring multi-omics integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.